![molecular formula C9H9FO4S B1312927 [(4-Fluorobenzyl)sulfonyl]acetic acid CAS No. 222639-41-0](/img/structure/B1312927.png)

[(4-Fluorobenzyl)sulfonyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

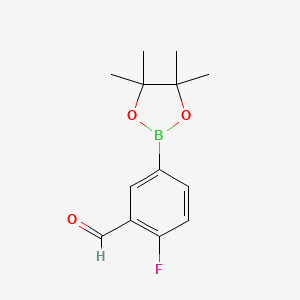

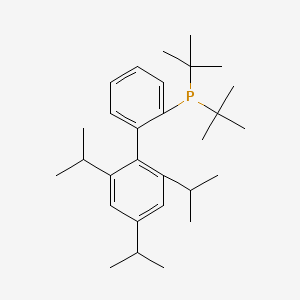

“[(4-Fluorobenzyl)sulfonyl]acetic acid” is a chemical compound with the molecular formula C9H9FO4S . It has an average mass of 232.229 Da and a monoisotopic mass of 232.020554 Da .

Molecular Structure Analysis

The molecular structure of “[(4-Fluorobenzyl)sulfonyl]acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the available resources.Aplicaciones Científicas De Investigación

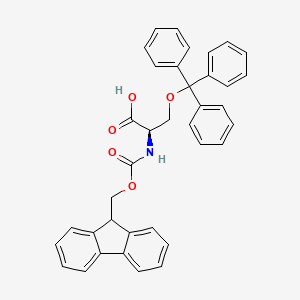

Protection and Deprotection in Carbohydrate Chemistry

The (4-Fluorobenzyl)sulfonyl derivative, specifically the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. Fsec-Cl demonstrates high yield in protection reactions and is efficiently cleaved under mild conditions, showcasing its utility in the synthesis of complex carbohydrates, such as in the creation of a galactose building block used for synthesizing 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

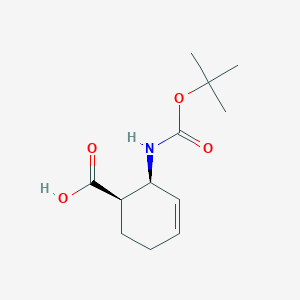

Catalyst in Native Chemical Ligation

Derivatives like 3/4-Mercaptobenzyl sulfonates, structurally related to (4-Fluorobenzyl)sulfonyl, have been examined as aryl thiol catalysts for native chemical ligation (NCL), offering similar catalysis rates to 4-mercaptophenyl acetic acid. Their increased polarity and solubility can make them favorable choices as NCL catalysts in certain contexts (Cowper, Sze, Premdjee, White, Hacking, & Macmillan, 2015).

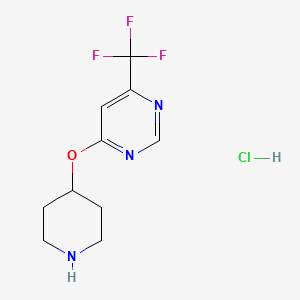

Synthesis of Pharmaceuticals

O- and p-halobenzyl sulfones, structurally akin to (4-Fluorobenzyl)sulfonyl, serve as precursors for zwitterionic synthons, facilitating the synthesis of pharmaceuticals such as ortho-substituted cinnamates and biarylacetic acids. The dual functionalization processes involving these derivatives are pivotal in the production of pharmaceuticals like 4-biphenylacetic acid and namoxyrate (Costa, Nájera, & Sansano, 2002).

Antibacterial Agents

Sulfone derivatives, including those related to (4-Fluorobenzyl)sulfonyl, have been synthesized and evaluated for their antibacterial activities. For instance, compounds like 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide showed promising antibacterial activities, surpassing standard agents in effectiveness against certain pathogens (Li, Zhou, Liu, & Wang, 2020).

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQLDAZMDJUSKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466190 |

Source

|

| Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Fluorobenzyl)sulfonyl]acetic acid | |

CAS RN |

222639-41-0 |

Source

|

| Record name | [(4-fluorobenzyl)sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)